![molecular formula C18H28O6 B1353679 (3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol CAS No. 23397-76-4](/img/structure/B1353679.png)
(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
Vue d'ensemble
Description
1,25,6-Di-O-cyclohexylidene-α-D-glucofuranose: is a derivative of glucose, specifically a protected form of the sugar molecule. It is characterized by the presence of two cyclohexylidene groups that protect the hydroxyl groups at positions 1, 2, 5, and 6 of the glucose molecule. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Applications De Recherche Scientifique
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of fine chemicals and as a precursor for other chemical compounds
Mécanisme D'action
Target of Action
1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is a chemical compound often utilized in the production of glycopeptide antibiotics . These antibiotics target serious bacterial infections, particularly in resistance cases .
Result of Action
The result of the action of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is the production of glycopeptide antibiotics . These antibiotics have a bactericidal effect, meaning they kill bacteria rather than merely inhibiting their growth.
Analyse Biochimique
Biochemical Properties
1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose plays a crucial role in biochemical reactions, especially in the synthesis of glycopeptide antibiotics. These antibiotics are essential in treating serious bacterial infections, particularly those resistant to other treatments. The compound interacts with various enzymes and proteins during these synthetic processes, facilitating the formation of complex carbohydrate structures. The nature of these interactions often involves the selective removal of the cyclohexylidene groups to expose reactive hydroxyl groups, which can then participate in further biochemical reactions.
Cellular Effects
The effects of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose on cellular processes are primarily observed in its role in synthesizing glycopeptide antibiotics. These antibiotics can influence cell function by targeting bacterial cell walls, leading to the inhibition of cell wall synthesis and ultimately causing bacterial cell death. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirectly related to its role in producing these antibiotics, which can disrupt bacterial cellular processes and lead to the elimination of infections.
Molecular Mechanism
At the molecular level, 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose exerts its effects through its involvement in the synthesis of glycopeptide antibiotics. The compound’s cyclohexylidene groups are selectively removed to reveal reactive hydroxyl groups, which then participate in the formation of glycosidic bonds with other carbohydrate molecules . This process is facilitated by various enzymes that catalyze the removal of the protective groups and the subsequent formation of the desired glycopeptide structures. The changes in gene expression and enzyme activity are primarily related to the synthesis and action of the resulting antibiotics.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose are critical factors in its effectiveness as a synthetic intermediate. The compound is stable under standard storage conditions but may degrade over time if exposed to moisture or extreme temperatures . Long-term effects on cellular function are generally observed in the context of the antibiotics synthesized using this compound, which can have prolonged antibacterial activity and stability in various environments.
Dosage Effects in Animal Models
The effects of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose in animal models are primarily studied through the antibiotics synthesized using this compound. Different dosages of these antibiotics can lead to varying therapeutic outcomes, with higher doses potentially causing toxic or adverse effects. Threshold effects are observed where a minimum effective dose is required to achieve the desired antibacterial activity, while excessive doses may lead to toxicity and adverse reactions.
Metabolic Pathways
1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is involved in metabolic pathways related to carbohydrate synthesis and modification. The compound interacts with enzymes that catalyze the removal of protective groups and the formation of glycosidic bonds, leading to the synthesis of complex carbohydrates and glycoconjugates. These metabolic pathways are essential for producing glycopeptide antibiotics and other biologically active molecules.
Transport and Distribution
Within cells and tissues, 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is transported and distributed based on its solubility properties. The compound is soluble in organic solvents, which facilitates its transport within lipid-rich environments . The distribution of the compound is influenced by its interactions with transporters and binding proteins that facilitate its movement to specific cellular compartments where it can participate in synthetic processes.
Subcellular Localization
The subcellular localization of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is primarily determined by its role in carbohydrate synthesis. The compound is directed to specific compartments or organelles where enzymes involved in glycosidic bond formation are localized . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective participation in biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose typically involves the reaction of glucose with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the hydroxyl groups at the specified positions. The reaction conditions generally include:
Reactants: Glucose and cyclohexanone
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous conditions, often using solvents like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose can undergo various chemical reactions, including:
Hydrolysis: Removal of the cyclohexylidene protecting groups under acidic or basic conditions to yield the free glucose molecule.
Oxidation: Oxidation of the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reduction of any oxidized forms back to hydroxyl groups.
Substitution: Substitution reactions at the hydroxyl groups, often after deprotection.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Hydrolysis: Free glucose
Oxidation: Glucose derivatives with ketone or aldehyde groups
Reduction: Reduced forms of oxidized glucose derivatives
Substitution: Substituted glucose derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected form of glucose with isopropylidene groups instead of cyclohexylidene.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: A similar compound with isopropylidene groups protecting the hydroxyl groups of galactose.
1,2-O-Isopropylidene-α-D-xylofuranose: A protected form of xylose with isopropylidene groups
Uniqueness
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is unique due to the presence of cyclohexylidene groups, which provide steric protection and stability under various reaction conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of hydroxyl groups are required .
Propriétés
IUPAC Name |
(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVZLZWQFLSDZ-YIDVYQOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428106 | |
| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23397-76-4 | |
| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is special about the structure of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose and how does it make it useful in organic synthesis?
A1: 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is a derivative of D-glucose where two pairs of hydroxyl groups (at the 1,2 and 5,6 positions) are protected as cyclic acetals with cyclohexanone. This protection is crucial because it allows selective chemical transformations to be performed on the remaining free hydroxyl group at the C-3 position. This selectivity is invaluable in carbohydrate chemistry for synthesizing complex molecules.
Q2: Can you give an example of how 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose can be used to synthesize chiral molecules?
A2: [] This compound reacts readily with arenesulfinyl chlorides to form diastereomeric arenesulfinates. Interestingly, the reaction shows good diastereoselectivity, favoring the (R)-configuration at the sulfur atom. These diastereomeric esters can then be reacted with Grignard reagents to produce optically active sulfoxides, important building blocks for chiral molecules. []
Q3: Besides reacting with arenesulfinyl chlorides, what other reactions has 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose been used in?
A3: [] This compound serves as a valuable starting material for synthesizing D-psicose derivatives. Oxidation of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose produces 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-hex-3-ulofuranose. Subsequent reduction of this compound yields 1,2:5,6-di-O-cyclohexylidene-α-D-allofuranose with complete stereoselectivity, highlighting its utility in controlled synthesis. []
Q4: Are there any challenges or limitations associated with using 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose in synthesis?
A4: [] While useful, one challenge is the potential for unintended cleavage of the cyclohexylidene protecting groups. For example, reactions with Grignard reagents at high temperatures can lead to selective deprotection, forming products like 1,2-O-cyclohexylidene-6-O-(1-methylcyclohexyl)-α-D-glucofuranose. [] This highlights the need to carefully control reaction conditions when using this compound.
Q5: How is 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose characterized, and what spectroscopic data is available?
A5: [] Characterization of this compound and its derivatives often involves techniques like elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 31P NMR when applicable. Mass spectrometry is also frequently used to confirm molecular weight. [] Additionally, computational methods like Density Functional Theory (DFT) calculations are employed to predict electronic properties and perform conformational analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1353598.png)
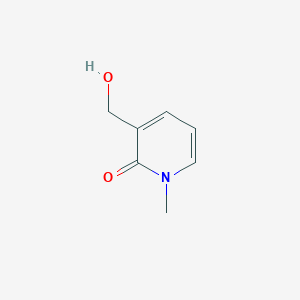
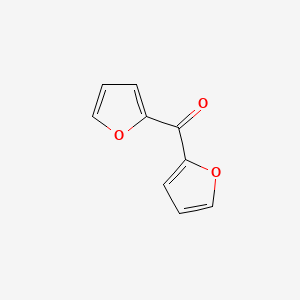
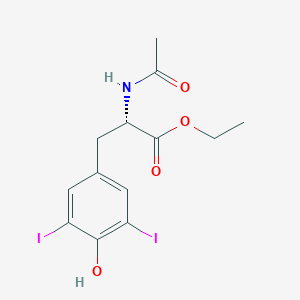
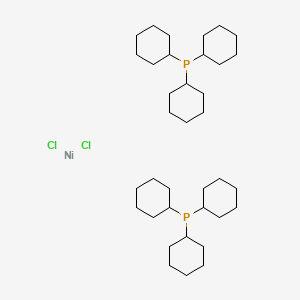
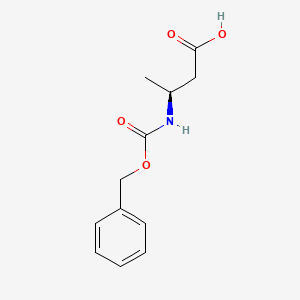
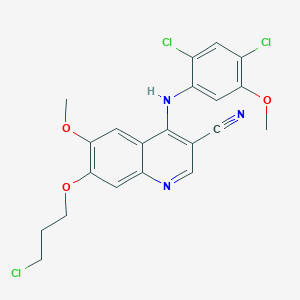
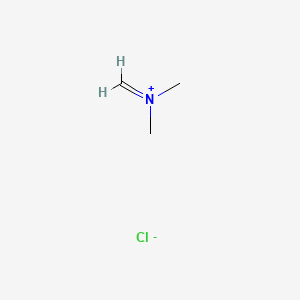
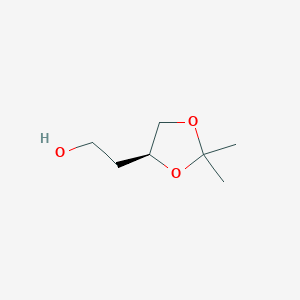
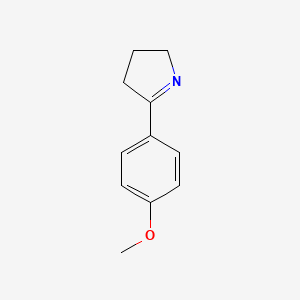
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
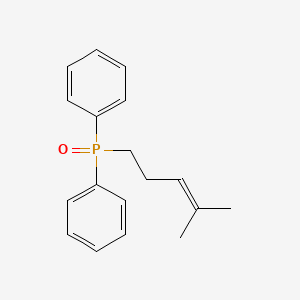
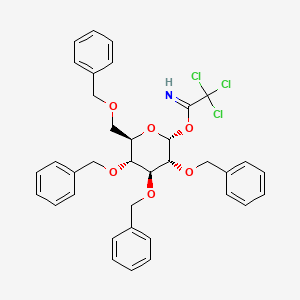
![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)
